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Compound of Interest

Compound Name: 5-Bromoindan-2-ol

Cat. No.: B118872 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 5-Bromoindan-2-ol, a brominated

indanol derivative. The document consolidates available data on its synonyms, and alternative

names. Due to the limited publicly available information directly pertaining to 5-Bromoindan-2-
ol, this guide also infers potential synthetic pathways and analytical methodologies based on

established chemical principles and data for structurally related compounds.

Chemical Identity and Synonyms
5-Bromoindan-2-ol is a chemical compound with the molecular formula C₉H₉BrO.[1] It is also

known by several alternative names, which are crucial for comprehensive literature and

database searches.

Table 1: Synonyms and Alternative Names for 5-Bromoindan-2-ol

Synonym/Alternative Name Source

5-bromo-2-indanol [1]

5-bromo-2,3-dihydro-1H-inden-2-ol [1]

5-brom-2,3-dihydro-1H-inden-2-ol [1]
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Physicochemical Properties
Currently, detailed experimental data on the physicochemical properties of 5-Bromoindan-2-ol
is scarce. The available information is summarized in the table below.

Table 2: Physicochemical Properties of 5-Bromoindan-2-ol

Property Value Source

Molecular Formula C₉H₉BrO [1]

Molecular Weight 213.07 g/mol [1]

Melting Point 115-117 °C [1]

Synthesis and Experimental Protocols
While a specific, detailed experimental protocol for the synthesis of 5-Bromoindan-2-ol is not

readily available in the public domain, a plausible synthetic route would involve the reduction of

the corresponding ketone, 5-bromo-2-indanone. This approach is a standard and widely used

method for the preparation of secondary alcohols.

Hypothetical Synthetic Pathway:

5-Bromo-2-indanone

5-Bromoindan-2-ol

Reduction

Reducing Agent (e.g., NaBH4)

Click to download full resolution via product page
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Caption: Hypothetical synthesis of 5-Bromoindan-2-ol via reduction of 5-bromo-2-indanone.

General Experimental Protocol (Inferred):

Dissolution: 5-bromo-2-indanone would be dissolved in a suitable protic solvent, such as

methanol or ethanol, in a reaction flask.

Cooling: The solution would be cooled in an ice bath to control the reaction temperature.

Addition of Reducing Agent: A reducing agent, typically sodium borohydride (NaBH₄), would

be added portion-wise to the stirred solution. The progress of the reaction would be

monitored by a suitable technique, such as Thin Layer Chromatography (TLC).

Quenching: Upon completion of the reaction, the excess reducing agent would be quenched

by the slow addition of a weak acid, like dilute hydrochloric acid or ammonium chloride

solution.

Extraction: The product would be extracted from the aqueous layer using an appropriate

organic solvent, for instance, ethyl acetate or dichloromethane.

Purification: The combined organic extracts would be washed with brine, dried over an

anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate), and the solvent

removed under reduced pressure. The resulting crude product could be further purified by

recrystallization or column chromatography to yield pure 5-Bromoindan-2-ol.

Spectroscopic Data (Anticipated)
No experimental spectroscopic data for 5-Bromoindan-2-ol has been identified in the available

literature. However, based on its chemical structure, the expected features in its ¹H NMR, ¹³C

NMR, IR, and Mass spectra can be predicted.

Table 3: Predicted Spectroscopic Data for 5-Bromoindan-2-ol
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Spectroscopic Technique Predicted Key Features

¹H NMR

- Aromatic protons in the range of 7.0-7.5 ppm. -

A multiplet for the proton on the carbon bearing

the hydroxyl group (C2-H) around 4.5-5.0 ppm. -

Methylene protons (C1-H₂ and C3-H₂) as

multiplets in the upfield region (2.5-3.5 ppm). - A

broad singlet for the hydroxyl proton (-OH),

which is exchangeable with D₂O.

¹³C NMR

- Aromatic carbons in the downfield region (120-

145 ppm). - A carbon signal for the C-Br bond

around 115-125 ppm. - A signal for the carbon

attached to the hydroxyl group (C2) in the range

of 65-75 ppm. - Aliphatic methylene carbons (C1

and C3) in the upfield region (30-45 ppm).

IR Spectroscopy

- A broad O-H stretching band in the region of

3200-3600 cm⁻¹. - C-H stretching vibrations for

aromatic and aliphatic protons just below and

above 3000 cm⁻¹, respectively. - C=C stretching

vibrations for the aromatic ring in the 1450-1600

cm⁻¹ region. - A C-O stretching band around

1050-1150 cm⁻¹. - A C-Br stretching vibration in

the fingerprint region, typically below 700 cm⁻¹.

Mass Spectrometry

- A molecular ion peak (M⁺) and an M+2 peak of

nearly equal intensity, characteristic of a

bromine-containing compound. - Fragmentation

patterns may include the loss of a water

molecule (M-18), a bromine atom (M-79/81), or

cleavage of the five-membered ring.

Biological Activity and Potential Applications
There is currently no specific information available in the scientific literature regarding the

biological activity, signaling pathway involvement, or established experimental uses of 5-
Bromoindan-2-ol. However, the indane scaffold is a common motif in medicinal chemistry, and
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various substituted indanes have been investigated for a range of biological activities. The

presence of a bromine atom can influence the pharmacokinetic and pharmacodynamic

properties of a molecule, potentially enhancing its potency or altering its metabolic profile.

Given the lack of direct data, the primary application of 5-Bromoindan-2-ol for researchers,

scientists, and drug development professionals would be as a chemical intermediate or building

block for the synthesis of more complex molecules. Its functional groups (a secondary alcohol

and an aryl bromide) allow for a variety of chemical transformations, making it a potentially

valuable starting material for the generation of compound libraries for screening in drug

discovery programs.

Potential Research Directions:

Synthesis of Derivatives: The hydroxyl group can be oxidized to a ketone, esterified, or used

in etherification reactions. The aryl bromide can participate in cross-coupling reactions (e.g.,

Suzuki, Heck, Buchwald-Hartwig) to introduce a wide range of substituents.

Biological Screening: A library of compounds derived from 5-Bromoindan-2-ol could be

screened for various biological activities, such as anticancer, anti-inflammatory, or

neuroprotective effects, based on the known pharmacology of other indane derivatives.

Workflow for Investigating Novel Derivatives:
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Caption: A logical workflow for the utilization of 5-Bromoindan-2-ol in drug discovery.

Conclusion
5-Bromoindan-2-ol is a chemical entity with a defined structure and a few reported synonyms.

While detailed experimental and biological data are currently lacking in the public domain, its

structure suggests straightforward synthetic accessibility and potential as a versatile building
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block in medicinal chemistry and organic synthesis. This guide provides a foundational

understanding of this compound and outlines logical next steps for its investigation and

application in a research and development setting. Further experimental work is required to

fully characterize its properties and explore its potential as a precursor to novel bioactive

molecules.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 8 Tech Support

https://www.benchchem.com/product/b118872?utm_src=pdf-custom-synthesis
https://pmc.ncbi.nlm.nih.gov/articles/PMC5355963/
https://pmc.ncbi.nlm.nih.gov/articles/PMC5355963/
https://www.benchchem.com/product/b118872#5-bromoindan-2-ol-synonyms-and-alternative-names
https://www.benchchem.com/product/b118872#5-bromoindan-2-ol-synonyms-and-alternative-names
https://www.benchchem.com/product/b118872#5-bromoindan-2-ol-synonyms-and-alternative-names
https://www.benchchem.com/product/b118872#5-bromoindan-2-ol-synonyms-and-alternative-names
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b118872?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b118872?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


BenchChem
Our mission is to be the trusted global source of
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scientists and researchers to drive progress in science

and industry.
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